molecular formula C12H15N5OS B11484973 N-cyclopropyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide

N-cyclopropyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B11484973
M. Wt: 277.35 g/mol
InChI Key: CKNPNHJIQKDTAR-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound that features a triazolopyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the triazolopyrimidine moiety is known to impart various biological activities, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)acetamide typically involves the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through a microwave-mediated, catalyst-free synthesis using enaminonitriles and benzohydrazides.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through a nucleophilic substitution reaction using appropriate thiol reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the microwave-mediated synthesis and the employment of automated systems for the subsequent steps.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazolopyrimidine core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Thiol reagents, bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs targeting various biological pathways.

    Biological Research: The compound can be used to study the biological activities of triazolopyrimidine derivatives, including their potential as enzyme inhibitors and receptor modulators.

    Pharmaceutical Research: It is investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular disorders, and diabetes.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The triazolopyrimidine core is known to interact with various enzymes and receptors, modulating their activity. For example, it can act as an inverse agonist for RORγt, an inhibitor for PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of signaling pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyridine: Shares the triazolopyrimidine core but lacks the sulfanyl and cyclopropyl groups.

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.

    Thiadiazoles: Compounds with a similar sulfur-containing heterocyclic structure but different core scaffolds.

Uniqueness

N-cyclopropyl-2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)acetamide is unique due to the combination of the triazolopyrimidine core with the sulfanyl and cyclopropyl groups. This unique structure imparts distinct biological activities and makes it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C12H15N5OS

Molecular Weight

277.35 g/mol

IUPAC Name

N-cyclopropyl-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C12H15N5OS/c1-7-5-8(2)17-11(13-7)15-12(16-17)19-6-10(18)14-9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,14,18)

InChI Key

CKNPNHJIQKDTAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC(=O)NC3CC3)C

Origin of Product

United States

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